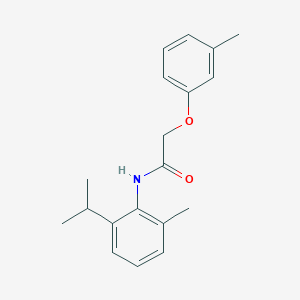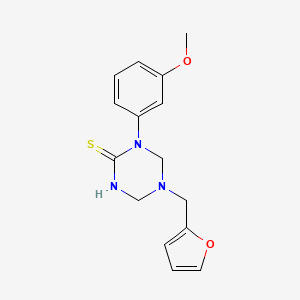
5-(2-furylmethyl)-1-(3-methoxyphenyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazine compounds involves various chemical pathways, often including the reaction of different organic precursors to form triazine derivatives. These processes can involve condensation reactions, cyclocondensation, and the use of specific catalysts or conditions to achieve the desired triazine structure. For instance, the synthesis of triazine derivatives has been explored through reactions that yield compounds with potential chemotherapeutic properties, highlighting the versatility of triazine synthesis methods (El-Emam et al., 2012).
Molecular Structure Analysis
The molecular and crystal structures of triazine compounds are often characterized using techniques such as X-ray diffraction analysis. This allows for the determination of the arrangement of atoms within the compound and the identification of any significant structural features, such as hydrogen bonding or crystal packing patterns, which can influence the compound's physical and chemical properties (Askerov et al., 2019).
Chemical Reactions and Properties
Triazine compounds can participate in various chemical reactions, contributing to their wide range of applications. The reactivity of these compounds is often related to their structural characteristics, such as the presence of substituents that can undergo nucleophilic substitution or addition reactions. The chemical properties of triazines, including their behavior as ligands in complex formation, are crucial for developing applications in coordination chemistry and materials science (Dyachenko & Chernega, 2006).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies have shown that the introduction of specific substituents can significantly affect these properties, leading to materials with desirable characteristics for various applications. For example, the synthesis and structural analysis of triazine derivatives have provided insights into their potential use in creating materials with specific optical or electronic properties (Rezaei & Fazlollahi, 2013).
Chemical Properties Analysis
The chemical behavior of triazine compounds, including their reactivity and interaction with other molecules, is a key area of research. These properties are essential for understanding the compound's potential applications in areas such as medicinal chemistry, where triazine derivatives have been explored for their therapeutic potential. The study of the chemical properties of triazines involves examining their stability, reactivity towards different reagents, and the possibility of undergoing various chemical transformations (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
5-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-13-5-2-4-12(8-13)18-11-17(10-16-15(18)21)9-14-6-3-7-20-14/h2-8H,9-11H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEASCFVSJPAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CN(CNC2=S)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-ylmethyl)-1-(3-methoxyphenyl)-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


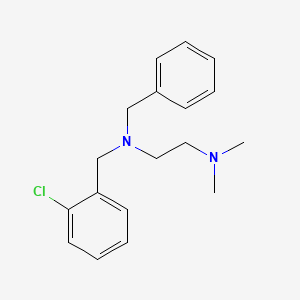
![(1R*,5R*)-6-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5652387.png)
![2-(3-methoxypropyl)-8-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5652391.png)
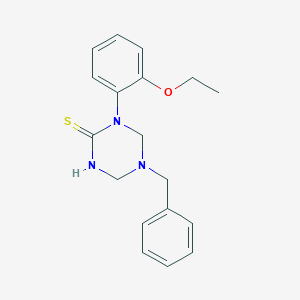
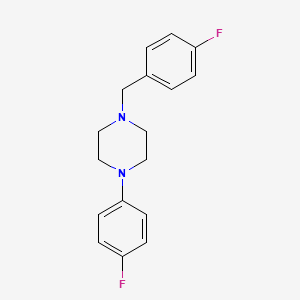
![5-acetyl-10-methyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5652417.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5652422.png)
![1-(4-chlorobenzoyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5652428.png)
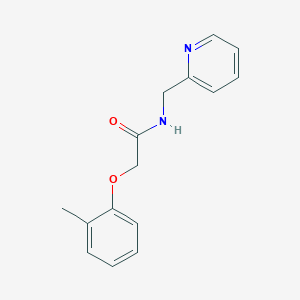
![3-(2,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5652445.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5652449.png)
![N,N-dimethyl-2-({[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652453.png)
